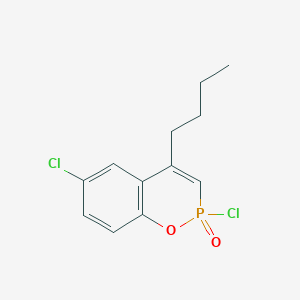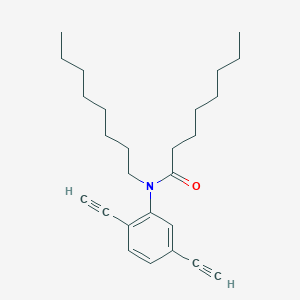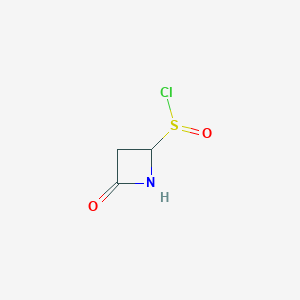![molecular formula C32H41I B14206230 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene CAS No. 847549-44-4](/img/structure/B14206230.png)
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is an organic compound characterized by its unique structure, which includes ethynyl and iodo functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene typically involves a series of Sonogashira-Hagihara cross-coupling reactions. These reactions are carried out between ethynyl-substituted benzene derivatives and iodo-substituted benzene derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, thiols, or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, while the iodo group can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in molecular electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: Similar structure with multiple ethynyl groups, used in the synthesis of porous conjugated polymers.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group and is used in the functionalization of nanoparticles.
Uniqueness
1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene is unique due to the presence of both ethynyl and iodo groups, which provide distinct reactivity and electronic properties. This combination makes it particularly valuable in the development of advanced materials for organic electronics and molecular electronics.
Eigenschaften
CAS-Nummer |
847549-44-4 |
|---|---|
Molekularformel |
C32H41I |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
1-[2-(4-ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene |
InChI |
InChI=1S/C32H41I/c1-4-7-9-11-13-15-17-29-26-32(33)31(18-16-14-12-10-8-5-2)25-30(29)24-23-28-21-19-27(6-3)20-22-28/h3,19-22,25-26H,4-5,7-18H2,1-2H3 |
InChI-Schlüssel |
KMXGQRQIUUYZHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)C#CC2=CC=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)

![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)

![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
